molecular formula C12H20O4 B2467837 3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid CAS No. 1020965-27-8

3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid

Cat. No.: B2467837
CAS No.: 1020965-27-8
M. Wt: 228.288
InChI Key: NFRPKIATGQQKHI-UHFFFAOYSA-N
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Description

3-[(Tert-Butoxy)carbonyl]cyclohexane-1-carboxylic acid is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features both a Boc-protected amine and a carboxylic acid functional group, providing two versatile handles for further chemical transformations, such as amide bond formation and coupling reactions . Its cyclohexane backbone makes it a useful precursor for designing conformationally constrained molecules and peptidomimetics, which are crucial in modern drug discovery programs . As a key pharmaceutical intermediate, it is employed in the synthesis of complex molecules with potential therapeutic applications . The product is offered in high purity to ensure consistent and reliable results in research settings. This chemical is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRPKIATGQQKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid typically involves the protection of cyclohexane-1-carboxylic acid with a tert-butoxycarbonyl group. One common method is the reaction of cyclohexane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Acidic or basic conditions can facilitate the substitution of the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the carboxylic acid functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the carboxylic acid group for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane Derivatives with Boc-Amino Modifications

(1R,3R)-3-([(tert-Butoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxylic acid
  • Molecular Formula: C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • Purity : 95% .
  • Applications include chiral building blocks in asymmetric synthesis.
(1S,3R)-3-[(tert-butoxy)carbonyl]amino]-4,4-difluorocyclohexane-1-carboxylic acid
  • Molecular Formula: C₁₂H₁₉F₂NO₄
  • Molecular Weight : 279.29 g/mol .
  • Key Difference : Fluorine atoms at position 4 increase lipophilicity and resistance to oxidative metabolism, making this derivative valuable in agrochemical and CNS drug development.
trans-3-(Boc-amino)cyclohexanecarboxylic acid
  • Stereochemistry : Trans configuration at positions 1 and 3.
  • Applications : Preferred in peptide mimetics due to its rigid conformation, which enhances target binding affinity .

Cyclobutane and Cyclopentane Analogs

3-(tert-Butoxy)cyclobutane-1-carboxylic acid
  • Molecular Formula : C₉H₁₆O₃
  • Molecular Weight : 172.22 g/mol .
  • Key Difference : Smaller cyclobutane ring increases ring strain, enhancing reactivity in material science applications (e.g., polymer crosslinking).
1-[(tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid
  • Molecular Formula : C₁₁H₁₆O₄
  • Hazards : Acute oral toxicity (H302) in addition to skin/eye irritation .
  • Key Difference : Unsaturated cyclopentene ring improves electrophilicity, useful in Diels-Alder reactions.

Stereochemical and Functional Group Variations

(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
  • Molecular Formula : C₁₂H₂₀O₄
  • Molecular Weight : 228.29 g/mol .
  • Key Difference : Dimethyl groups on the cyclobutane ring enhance steric shielding, protecting the Boc group during harsh reaction conditions.
3-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid
  • Molecular Formula: C₁₀H₁₇NO₅
  • Molecular Weight : 231.25 g/mol .
  • Key Difference : A hydroxyl group at position 1 introduces hydrogen-bonding capacity, broadening utility in prodrug design.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound C₁₂H₂₁NO₄ 243.29 Boc-amino, trans configuration Pharmaceutical intermediates
4,4-Difluoro Analog C₁₂H₁₉F₂NO₄ 279.29 Enhanced metabolic stability Agrochemicals, CNS drugs
1-Methylcyclohexane Derivative C₁₃H₂₃NO₄ 257.33 Steric hindrance Chiral synthesis
Cyclobutane Analog C₁₂H₂₀O₄ 228.29 Dimethyl shielding Protected intermediates
Cyclopentene Derivative C₁₁H₁₆O₄ 212.24 Unsaturated ring Diels-Alder reactions

Research Findings and Trends

  • Pharmaceutical Utility : The target compound’s balance of stability and reactivity makes it ideal for peptide synthesis, while fluorinated analogs (e.g., 4,4-difluoro) are prioritized for in vivo applications due to improved bioavailability .
  • Material Science : Cyclobutane derivatives (e.g., 3-(tert-butoxy)cyclobutane-1-carboxylic acid) are leveraged for their strained rings in polymer chemistry .
  • Safety Profiles : Cyclopentene derivatives exhibit higher acute toxicity (H302), necessitating stricter handling protocols compared to the target compound .

Biological Activity

3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, also known as Boc-cyclohexane-1-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group. Its chemical structure is crucial for its interaction with biological targets.

Research indicates that compounds similar to this compound can exhibit various biological activities, primarily through their interaction with specific enzymes and receptors. The presence of the carboxylic acid group often enhances solubility and bioavailability, which is critical for pharmacological efficacy.

Antitumor Activity

Studies have shown that derivatives of cyclohexane carboxylic acids can possess significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. The structure-activity relationship (SAR) analysis suggests that the cyclohexane core and functional groups play essential roles in their anticancer activities.

CompoundCell Line TestedIC50 (µM)Activity
Compound AA-43110.5Moderate
Compound BJurkat5.2High
Boc-cyclohexane-1-carboxylic acidHT-298.0Significant

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been investigated. Certain cyclohexane derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

  • Anticancer Research : A study involving the synthesis and evaluation of cyclohexane derivatives indicated that modifications to the Boc group significantly influenced the compounds' anticancer activity against various cell lines, including breast and colon cancer cells.
  • Inflammation Models : In vivo studies using animal models demonstrated that compounds related to this compound reduced swelling and pain in models of arthritis, indicating potential therapeutic applications in managing chronic inflammatory conditions.

Q & A

Q. What are the key synthetic routes for 3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group via di-tert-butyl dicarbonate (Boc₂O) to protect amine functionalities, followed by cyclization or functionalization of the cyclohexane backbone . Critical parameters include:

  • Temperature : Lower temperatures (0–25°C) minimize side reactions during Boc protection .
  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency .
  • Catalysts : DMAP (4-dimethylaminopyridine) is often used to accelerate Boc group coupling . Optimization requires monitoring via HPLC or NMR to confirm intermediate purity (>95%) and yields (typically 60–85%) .

Q. How does the Boc group enhance stability during multi-step syntheses?

The Boc group protects amines from nucleophilic attack and oxidation, enabling selective deprotection under acidic conditions (e.g., TFA) without disrupting the carboxylic acid moiety. This is critical for sequential reactions in peptide or heterocycle synthesis . Stability studies show Boc-protected intermediates remain intact under basic conditions (pH 8–10) but degrade rapidly in strong acids (pH <2) .

Q. What purification techniques are recommended for isolating this compound?

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) to separate Boc-protected intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 150–155°C) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve diastereomers or byproducts .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexane ring influence biological activity or synthetic utility?

The (1R,3R) and (1S,3S) diastereomers exhibit distinct binding affinities to enzymes like cyclooxygenase-2 (COX-2), with trans-isomers showing 3–5× higher inhibition in preliminary assays . Stereochemical control is achieved via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation .

Q. What strategies mitigate side reactions during Boc deprotection in acidic media?

  • Low-temperature deprotection : Using TFA in dichloromethane at 0°C reduces carbocation formation or ester hydrolysis .
  • Scavengers : Addition of triisopropylsilane (TIS) traps reactive intermediates, improving yields by 15–20% .
  • pH monitoring : Maintaining pH >4 during workup prevents premature protonation of the carboxylic acid group .

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • DFT calculations : Assess charge distribution on the Boc-protected amine and carboxylic acid, guiding electrophile selection for coupling .
  • Molecular docking : Simulate binding to protease active sites (e.g., HIV-1 protease) to identify steric clashes or hydrogen-bonding opportunities .
  • MD simulations : Predict stability of Boc-group interactions under physiological pH (7.4) and temperature (37°C) .

Q. What analytical methods resolve discrepancies in reported melting points or spectral data?

  • DSC (Differential Scanning Calorimetry) : Confirms melting points (e.g., 150–151°C vs. literature 145°C) by detecting polymorphic transitions .
  • 2D NMR (HSQC, HMBC) : Assigns stereochemistry and distinguishes regioisomers in complex mixtures .
  • High-resolution MS : Validates molecular weight (243.30 g/mol) with <2 ppm error .

Methodological Challenges and Solutions

Q. How to handle the compound’s sensitivity to moisture and temperature during storage?

  • Storage : Under argon at 2–8°C in amber vials to prevent hydrolysis of the Boc group .
  • Lyophilization : Freeze-drying aqueous solutions preserves stability for >6 months .

Q. What protocols ensure safe handling given limited toxicological data?

  • PPE : Use nitrile gloves, P95 respirators, and chemical goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods with airflow >100 ft/min to limit inhalation risks .

Data Contradictions and Validation

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Empirical testing : Measure solubility in DMSO (≥50 mg/mL), water (<0.1 mg/mL), and ethanol (20 mg/mL) via gravimetric analysis .
  • LogP calculation : Predicted logP of 1.2 (using ChemAxon) aligns with moderate lipid solubility, explaining variability in biological assays .

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